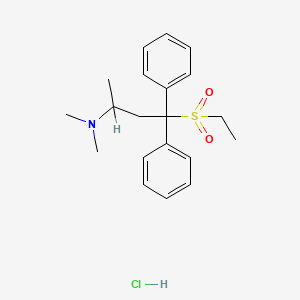
Methiodone Hydrochloride (IC-26 HCl; WIN 1161-3 HCl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methiodone Hydrochloride involves the reaction of 2-chloro-N,N-dimethylpropylamine with diphenylacetonitrile in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions . The resulting intermediate is then treated with hydrochloric acid to yield Methiodone Hydrochloride .
Industrial Production Methods
Industrial production of Methiodone Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methiodone Hydrochloride undergoes various chemical reactions, including:
Oxidation: Methiodone Hydrochloride can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of Methiodone Hydrochloride.
Scientific Research Applications
Mechanism of Action
Methiodone Hydrochloride exerts its effects primarily through agonism of the µ-opioid receptor. This interaction mimics the natural effects of the body’s opioids, such as endorphins and enkephalins, leading to the release of neurotransmitters involved in pain transmission . Additionally, Methiodone Hydrochloride acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which dampens excitatory pain pathways within the central nervous system . This dual mechanism contributes to its analgesic efficacy and reduced opioid tolerance .
Comparison with Similar Compounds
Similar Compounds
Methadone: The parent compound of Methiodone Hydrochloride, with a carbonyl group instead of a sulfone group.
Dextromoramide: Another opioid analgesic with similar pharmacological properties.
Dipipanone: An opioid analgesic with a different chemical structure but similar effects.
Uniqueness
Methiodone Hydrochloride is unique due to the presence of the sulfone group, which may alter its pharmacokinetic and pharmacodynamic properties compared to methadone . This structural difference can influence its potency, duration of action, and side effect profile, making it a compound of interest for further research and development .
Properties
CAS No. |
63732-19-4 |
|---|---|
Molecular Formula |
C20H28ClNO2S |
Molecular Weight |
382.0 g/mol |
IUPAC Name |
4-ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C20H27NO2S.ClH/c1-5-24(22,23)20(16-17(2)21(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H |
InChI Key |
AFUZENUOVAPATD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















